Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
Overview
Description
Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate is a synthetic organic compound with the molecular formula C8H5F3INO3S It is characterized by the presence of an iodine atom, a trifluoroacetamido group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodination of a thiophene derivative followed by the introduction of the trifluoroacetamido group. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include continuous flow processes and the use of automated reactors to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s activity and selectivity in various applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
- Methyl 5-chloro-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
- Methyl 5-fluoro-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
Uniqueness
Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate is unique due to the presence of the iodine atom, which can participate in specific types of chemical interactions, such as halogen bonding. This property can enhance its reactivity and selectivity compared to similar compounds with different halogen atoms.
Properties
IUPAC Name |
methyl 5-iodo-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3INO3S/c1-16-6(14)5-3(2-4(12)17-5)13-7(15)8(9,10)11/h2H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGAZUSVRUWTGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)I)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3INO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719263 | |
Record name | Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942589-44-8 | |
Record name | Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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